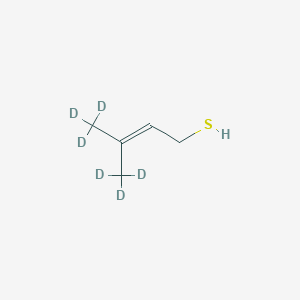

3-Methylbut-2-ene-1-thiol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10S |

|---|---|

Molecular Weight |

108.24 g/mol |

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-ene-1-thiol |

InChI |

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 |

InChI Key |

GYDPOKGOQFTYGW-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCS)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCS)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbut-2-ene-1-thiol-d6: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, representative synthesis, and bioanalytical applications of 3-Methylbut-2-ene-1-thiol-d6 (deuterated prenylthiol). 3-Methylbut-2-ene-1-thiol, a volatile sulfur compound, is of interest in various fields, including flavor chemistry and as a potential biomarker. The deuterated isotopologue, this compound, serves as a critical tool in drug development and metabolic research, primarily as an internal standard for quantitative bioanalysis and as a tracer in pharmacokinetic studies.[1] This guide details its physicochemical properties, a representative synthesis protocol, and a comprehensive experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Chemical Properties

This compound is the deuterated form of 3-methylbut-2-ene-1-thiol, also known as prenylthiol. The primary difference between the two is the isotopic substitution of six hydrogen atoms with deuterium, resulting in a higher molecular weight. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based assays, as it is chemically identical to the analyte but mass-shifted.

| Property | 3-Methylbut-2-ene-1-thiol | This compound |

| Molecular Formula | C5H10S | C5H4D6S |

| Molecular Weight | 102.20 g/mol | 108.23 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | 128-135 °C at 760 mmHg | Not experimentally determined, expected to be similar to the non-deuterated form |

| Density | ~0.884 g/cm³ | Not experimentally determined, expected to be slightly higher than the non-deuterated form |

| Solubility | Insoluble in water; soluble in ethanol (B145695) | Insoluble in water; soluble in ethanol |

| Synonyms | Prenylthiol, Prenyl mercaptan | Deuterated prenylthiol, Prenyl mercaptan-d6 |

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

-

Synthesis of Deuterated Prenyl Bromide: Prenol-d6 (3-methyl-2-buten-1-ol with deuterated methyl and methylene (B1212753) groups) is reacted with phosphorus tribromide (PBr3) in a suitable solvent like diethyl ether at low temperatures to yield prenyl bromide-d6.

-

Thiol Synthesis: The resulting prenyl bromide-d6 is then reacted with a sulfur source, such as thiourea (B124793), followed by hydrolysis to produce this compound.

Experimental Protocol:

-

Step 1: Synthesis of Prenyl Bromide-d6

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve prenol-d6 (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain prenyl bromide-d6.

-

-

Step 2: Synthesis of this compound

-

Dissolve thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add the crude prenyl bromide-d6 (1 equivalent) to the solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.2 equivalents) in water.

-

Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude product can be further purified by distillation under reduced pressure.

-

Application in Bioanalysis: Quantification of 3-Methylbut-2-ene-1-thiol in Biological Matrices

This compound is an ideal internal standard for the quantification of its non-deuterated analogue in complex biological matrices such as plasma, urine, or tissue homogenates using LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification in Plasma

-

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30 °C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Methylbut-2-ene-1-thiol: Q1: 103.1 m/z -> Q3: 69.1 m/z (quantifier), Q1: 103.1 m/z -> Q3: 41.1 m/z (qualifier)

-

This compound (IS): Q1: 109.1 m/z -> Q3: 75.1 m/z

-

-

Ion Source Parameters: Optimized for the specific instrument, e.g., spray voltage, source temperature, gas flows.

-

-

Application in Pharmacokinetic and Metabolic Studies

As a stable isotope-labeled tracer, this compound can be administered in vivo to study the absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated compound without the need for radiolabeling.[1]

The non-deuterated form, prenylthiol, is a known metabolite in some biological systems. For instance, it is produced by the yeast Saccharomyces cerevisiae. Understanding its metabolic fate in mammals is crucial if it is being investigated as a biomarker or for its toxicological properties.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Caption: Workflow for the quantitative analysis of 3-Methylbut-2-ene-1-thiol.

Caption: Workflow for a pharmacokinetic study using this compound.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its utility as an internal standard allows for the development of robust and accurate quantitative assays for its non-deuterated counterpart. Furthermore, its application as a stable isotope tracer provides a powerful method for elucidating the metabolic fate and pharmacokinetic profile of prenylthiol and related compounds. The representative protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in laboratory settings.

References

physical properties of 3-Methylbut-2-ene-1-thiol-d6

An In-Depth Technical Guide on the Physical Properties of 3-Methylbut-2-ene-1-thiol-d6

Introduction

This compound is the deuterated isotopologue of 3-methylbut-2-ene-1-thiol, a volatile organosulfur compound also known as prenylthiol.[1][2] Prenylthiol is recognized for its potent and distinctive "skunky" aroma and is a key contributor to the scent of Cannabis sativa and the "lightstruck" flavor in beer.[1][3][4] As a stable isotope-labeled version, this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[2][5] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute chromatographically and exhibit similar ionization behavior, which corrects for variability during sample preparation and analysis.[5][6][7] However, its increased mass allows it to be distinguished from the native analyte in a mass spectrometer.[7]

This guide provides a summary of the core physical properties, detailed experimental protocols for their determination, and logical workflows relevant to the application of this compound in a research setting.

Physical and Chemical Properties

| Property | Value | Conditions |

| Molecular Formula | C₅H₁₀S | |

| Molecular Weight | 102.2 g/mol | |

| Appearance | Colorless to yellow liquid[8][9] | Standard conditions |

| Boiling Point | 128 to 135 °C[8][10][11] | 760 mm Hg |

| Density/Specific Gravity | 0.884 to 0.885 g/cm³ | at 25 °C[8] |

| Refractive Index | 1.483 to 1.493 | at 20 °C[8] |

| Vapor Pressure | ~14.4 mmHg | at 25 °C[12] |

| Flash Point | 37.78 °C | TCC (Tag Closed Cup)[8] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and heptane.[3][11] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties listed above.

Boiling Point Determination (Micro Capillary Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of volatile liquids.[13][14]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated in a tube containing an inverted capillary. As the liquid heats, the air trapped in the capillary expands and exits. At the boiling point, the vapor pressure of the liquid displaces all the air, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube at the precise moment the external pressure equals the vapor pressure.[15]

Apparatus:

-

Thiele tube or beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Attach a small test tube containing 0.2-0.5 mL of the thiol sample to a thermometer using a rubber band. The bottom of the tube should align with the thermometer bulb.[14]

-

Place a capillary tube, with its open end down, inside the test tube containing the sample.[13]

-

Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[16]

-

Gently heat the side arm of the Thiele tube with a heat source. This creates a convection current, ensuring uniform heating of the oil bath.[16]

-

Observe the sample. As the temperature rises, a slow stream of bubbles will emerge from the capillary tip.

-

Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.[14]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13] Record this temperature.

-

For accuracy, repeat the determination with a fresh capillary tube.[15]

Density Measurement (Pycnometer Method)

This is a highly accurate gravimetric method for determining the density of a liquid.[17][18]

Principle: Density is defined as mass per unit volume.[19] A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, then filled with the sample liquid, the mass of the liquid can be determined. The density is then calculated by dividing the mass by the known volume.[17]

Apparatus:

-

Pycnometer (a small glass bottle with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the thiol sample, taking care to avoid air bubbles. Insert the stopper; excess liquid will be forced out through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate. The liquid level in the capillary should be at the mark.

-

Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass (m₂).

-

The mass of the liquid is calculated as (m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

To calibrate the pycnometer, the procedure is performed with a reference liquid of known density (e.g., deionized water) to determine the exact volume (V) at the specified temperature.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance and is useful for identifying and assessing the purity of liquid samples.[20]

Principle: An Abbe refractometer measures the critical angle of total internal reflection between a prism of high refractive index and the sample liquid.[20][21] This critical angle is dependent on the refractive index of the sample. The instrument is calibrated to directly display the refractive index.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 °C). Allow the instrument's prisms to equilibrate.

-

Clean the surfaces of the measuring and illuminating prisms using a soft tissue and a volatile solvent.

-

Using a dropper, place 1-2 drops of the thiol sample onto the surface of the lower prism.

-

Close the prisms together gently to spread the liquid into a thin film.

-

Look through the eyepiece. Turn the adjustment knob until the field of view shows a distinct light and dark boundary.

-

If a colored band appears at the boundary (chromatic aberration), turn the dispersion compensator knob until the boundary becomes a sharp, colorless line.

-

Adjust the main knob again to center the sharp boundary line precisely on the crosshairs in the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value. Record the value and the temperature.

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: Workflow for the physical property characterization of a volatile liquid.

Caption: Use of the d6-thiol as an internal standard in quantitative analysis.

References

- 1. Prenylthiol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy 3-Methyl-2-butene-1-thiol (EVT-293439) | 5287-45-6 [evitachem.com]

- 4. 3-Methyl-2-butene-1-thiol (Prenylthiol) [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. prenyl mercaptan, 5287-45-6 [thegoodscentscompany.com]

- 9. 3-Methyl-2-buten-1-thiol | 5287-45-6 [chemicalbook.com]

- 10. 3-Methyl-2-butene-1-thiol | C5H10S | CID 146586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scent.vn [scent.vn]

- 12. 3-Methyl-2-Buten-1-thiol | CAS#:5287-45-6 | Chemsrc [chemsrc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chymist.com [chymist.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

- 19. calnesis.com [calnesis.com]

- 20. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 21. Requirements for refractive index measurements | Anton Paar Wiki [wiki.anton-paar.com]

Technical Guide to the Certificate of Analysis for 3-Methylbut-2-ene-1-thiol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for 3-Methylbut-2-ene-1-thiol-d6. Understanding the analytical techniques and data interpretation is paramount for ensuring the quality, identity, and purity of this isotopically labeled compound in research and drug development applications. This compound is a deuterated form of 3-Methylbut-2-ene-1-thiol, a compound known for its potent aroma and presence in various natural products. The incorporation of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Data Presentation: Summary of Analytical Tests

A Certificate of Analysis for this compound quantifies its purity and isotopic labeling. The following table summarizes the typical analytical data provided.

| Test Parameter | Specification | Methodology | Purpose |

| Chemical Purity | ≥98% | GC-MS | To determine the percentage of the desired compound relative to any non-isotopically labeled impurities. |

| Isotopic Purity (D-enrichment) | ≥95% | ¹H NMR, Mass Spectrometry | To quantify the percentage of molecules containing the desired number of deuterium atoms (d6). |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the molecular structure and identity of the compound. |

| Residual Solvents | Per USP <467> or ICH Q3C | Headspace GC-MS | To quantify the amount of any solvents remaining from the synthesis and purification processes. |

| Appearance | Colorless to pale yellow liquid | Visual Inspection | To ensure the physical appearance of the material is as expected. |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following sections describe the typical experimental protocols for the key analyses performed on this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is the primary method for determining chemical purity.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for the separation of thiol compounds.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet : Split/splitless inlet, typically operated in split mode with a split ratio of 20:1. The inlet temperature is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Oven Temperature Program : The oven temperature is ramped to achieve separation of the analyte from any impurities. A typical program might be: initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.

-

Data Analysis : The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

NMR spectroscopy is an indispensable tool for confirming the structure of a molecule and determining the degree of deuteration. Both ¹H and ¹³C NMR are typically performed.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent that does not contain signals in the regions of interest, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

¹H NMR : The ¹H NMR spectrum is used to confirm the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. The isotopic purity is estimated by comparing the integration of the residual proton signals in the deuterated positions to the integration of a non-deuterated proton signal in the molecule.

-

¹³C NMR : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, confirming the overall structure. The signals of carbons attached to deuterium will appear as multiplets due to C-D coupling.

-

Data Analysis : The chemical shifts, coupling constants, and integration of the signals are compared to reference spectra or predicted values to confirm the structure and assess isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS provides a highly accurate mass measurement, allowing for the determination of the isotopic distribution of a deuterated compound[2][3][4].

-

Instrumentation : An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap mass spectrometer[2][5].

-

Sample Preparation : The sample is typically diluted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly into the mass spectrometer or introduced via liquid chromatography.

-

Data Acquisition : The mass spectrometer is operated in high-resolution mode to resolve the isotopic peaks of the molecular ion.

-

Data Analysis : The relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms) are measured. The isotopic purity is calculated based on the relative intensity of the peak corresponding to the fully deuterated (d6) species compared to the other isotopologues (d0 to d5)[4].

Workflow and Process Visualization

The following diagrams illustrate the typical workflow for generating a Certificate of Analysis and the logical relationship of the analytical techniques used to assess the quality of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Isotopic Purity of 3-Methylbut-2-ene-1-thiol-d6

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of 3-Methylbut-2-ene-1-thiol-d6. This deuterated thiol is a critical internal standard in quantitative analytical studies, making the verification of its isotopic enrichment essential for accurate results.

Introduction

3-Methylbut-2-ene-1-thiol, also known as prenyl mercaptan, is a volatile organic compound. Its deuterated isotopologue, this compound, is utilized as an internal standard in various quantitative analyses, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated compound. The accuracy of quantitative studies hinges on the isotopic purity of the deuterated standard. This guide outlines the analytical methodologies to determine this purity and presents typical data formats for its characterization.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While specific batch data for this compound is proprietary to the manufacturer, the following table illustrates a typical specification for a high-purity deuterated standard.

| Parameter | Specification | Method |

| Chemical Purity | >98% | GC-MS, NMR |

| Isotopic Purity (d6) | ≥99% | Mass Spectrometry |

| Deuterium Incorporation | ≥99 atom % D | Mass Spectrometry |

| d0 Content | <0.5% | Mass Spectrometry |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a molecule. The high resolving power allows for the separation of ions with very similar mass-to-charge ratios (m/z), enabling the quantification of different isotopologues.

Methodology:

-

Sample Preparation: The this compound standard is diluted in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration appropriate for the mass spectrometer being used.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

-

Ionization: Electron ionization (EI) is commonly used for volatile compounds like thiols when coupled with GC. For LC-MS, electrospray ionization (ESI) may be employed, though derivatization might be necessary to improve ionization efficiency.

-

Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range that includes the molecular ions of the deuterated and non-deuterated forms of 3-methylbut-2-ene-1-thiol.

-

Data Analysis:

-

The relative intensities of the ion signals corresponding to the different isotopologues (d0 to d6) are measured.

-

Corrections for the natural abundance of isotopes (e.g., ¹³C, ³³S, ³⁴S) are applied to the observed ion intensities.

-

The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the positions of deuterium incorporation and assess isotopic purity.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, benzene-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated is indicative of high isotopic enrichment.

-

A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

-

¹³C NMR can also be useful, as the carbon signals coupled to deuterium will show characteristic splitting patterns and reduced signal intensity in proton-decoupled spectra.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the residual proton signals in the deuterated positions are integrated and compared to the integrals of non-deuterated positions (if any) or to an internal standard of known concentration. This allows for the calculation of the percentage of non-deuterated species.

-

The ²H NMR spectrum provides a direct measure of the deuterium incorporation at specific sites.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Logical Relationship for Purity Assessment

This diagram shows the logical flow from analytical measurement to the final determination of isotopic purity.

Technical Guide: 3-Methylbut-2-ene-1-thiol-d6 (CAS: 1189879-84-2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylbut-2-ene-1-thiol-d6 is the deuterated form of 3-methylbut-2-ene-1-thiol, a volatile thiol compound known for its potent aroma. In the fields of analytical chemistry, drug development, and metabolomics, deuterated compounds serve as invaluable internal standards for quantitative analysis. The incorporation of six deuterium (B1214612) atoms into the molecule allows for its differentiation from the endogenous, non-deuterated analogue by mass spectrometry, without significantly altering its chemical and physical properties. This technical guide provides an in-depth overview of this compound, its properties, and its application as an internal standard in quantitative analytical workflows.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound. While specific values may vary slightly between production lots, the data presented here are representative for this compound.

| Identifier | Value |

| CAS Number | 1189879-84-2[1] |

| Molecular Formula | C5H4D6S[1] |

| Molecular Weight | 108.23 g/mol [1] |

| Property | Value | Notes |

| Chemical Purity | ≥98% | Typically determined by GC-MS analysis. |

| Isotopic Purity (d6) | ≥99 atom % D | Indicates the percentage of molecules containing six deuterium atoms. |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | |

| Storage | Store at -20°C for long-term stability. | Refer to the Certificate of Analysis for specific storage recommendations.[1][2] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from its near-identical chemical and physical behavior to the non-deuterated analyte, 3-methylbut-2-ene-1-thiol. This allows it to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

Experimental Workflow for Quantitative Analysis using GC-MS

The following diagram illustrates a typical workflow for the quantification of a volatile thiol analyte in a complex matrix, such as a biological fluid or environmental sample, using this compound as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of 3-Methylbut-2-ene-1-thiol in a Liquid Matrix (e.g., Beer)

This protocol provides a detailed methodology for the quantification of 3-methylbut-2-ene-1-thiol in a liquid matrix, adapted from methodologies for analyzing volatile thiols in beverages.

1. Materials and Reagents:

-

3-Methylbut-2-ene-1-thiol (analyte standard)

-

This compound (internal standard)

-

Methanol (or other suitable solvent)

-

Deionized water

-

Sample vials (e.g., 20 mL headspace vials)

-

Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (e.g., 1000 µg/mL) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 50 ng/mL).

3. Sample Preparation:

-

Pipette a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.

-

Spike the sample with a known volume of the internal standard spiking solution (e.g., 50 µL) to achieve a final concentration of 50 ng/mL of this compound.

-

For the calibration curve, add the same amount of internal standard to a series of vials containing a blank matrix (e.g., deionized water or a model beer solution) and varying concentrations of the analyte working standards.

4. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vials in a heated autosampler tray (e.g., at 40°C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a specific time to allow for the adsorption of volatile compounds (e.g., 30 minutes).

5. GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the heated GC inlet (e.g., at 250°C) in splitless mode.

-

Gas Chromatography Parameters (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Parameters (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitored Ions:

-

3-Methylbut-2-ene-1-thiol (Analyte): Select characteristic ions (e.g., m/z 102, 87, 69).

-

This compound (Internal Standard): Select characteristic ions (e.g., m/z 108, 93, 75).

-

-

6. Data Analysis and Quantification:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Signaling Pathways and Logical Relationships

Currently, there is limited evidence in the scientific literature to suggest a direct role of 3-Methylbut-2-ene-1-thiol in specific signaling pathways relevant to drug development. Its primary significance for this audience lies in its application as an analytical tool to accurately quantify other molecules of interest.

The logical relationship for its use as an internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates this relationship.

Caption: Logical relationship of using a deuterated internal standard for accurate quantification.

Conclusion

This compound is a critical tool for researchers and scientists requiring accurate and precise quantification of its non-deuterated counterpart in various matrices. Its use as an internal standard in mass spectrometry-based methods mitigates variability in sample processing and analysis, leading to reliable and reproducible results. This technical guide provides the foundational knowledge and a practical experimental framework for the effective application of this deuterated compound in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of Deuterated 3-Methylbut-2-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for deuterated 3-Methylbut-2-ene-1-thiol, a valuable isotopically labeled compound for use in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document outlines a multi-step synthesis, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway.

Introduction

3-Methylbut-2-ene-1-thiol, also known as prenylthiol, is a volatile sulfur compound of significant interest in various fields. Its deuterated analogue, where specific hydrogen atoms are replaced by deuterium (B1214612), serves as a crucial tool for researchers. The increased mass of deuterium allows for the differentiation of the labeled molecule from its endogenous counterparts in mass spectrometry-based assays, enabling precise quantification. Furthermore, the kinetic isotope effect observed in deuterated compounds can provide valuable insights into metabolic pathways and reaction mechanisms. This guide details a robust synthetic strategy to obtain deuterated 3-Methylbut-2-ene-1-thiol with a high degree of isotopic enrichment.

Synthetic Strategy

The proposed synthesis is a three-step process commencing with a commercially available deuterated starting material to ensure high isotopic incorporation. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for deuterated 3-Methylbut-2-ene-1-thiol.

The synthesis begins with a Horner-Wadsworth-Emmons reaction between isobutyraldehyde-d7 and diethyl cyanomethylphosphonate to construct the carbon backbone and introduce the nitrile functionality. The resulting deuterated α,β-unsaturated nitrile is then reduced to the corresponding primary amine using a deuterated reducing agent to maintain isotopic labeling. Finally, the primary amine is converted to the target thiol via a Mitsunobu reaction followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-d6-but-2-enenitrile-d1

This step utilizes the Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond.

Figure 2: Horner-Wadsworth-Emmons reaction.

Materials:

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isobutyraldehyde-d7

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) washed with anhydrous hexanes.

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Add a solution of isobutyraldehyde-d7 (1.0 eq) in anhydrous THF dropwise over 20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford 3-Methyl-d6-but-2-enenitrile-d1.

Step 2: Synthesis of 3-Methyl-d6-but-2-en-1-amine-d3

The deuterated nitrile is reduced to the primary amine using lithium aluminum deuteride.

Figure 3: Reduction of the deuterated nitrile.

Materials:

-

Lithium aluminum deuteride (LAD)

-

Anhydrous diethyl ether

-

3-Methyl-d6-but-2-enenitrile-d1

-

Water

-

15% aqueous sodium hydroxide (B78521) solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LAD (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-Methyl-d6-but-2-enenitrile-d1 (1.0 eq) in anhydrous diethyl ether via a dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL), where x is the mass of LAD in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure (avoiding excessive heat) to yield 3-Methyl-d6-but-2-en-1-amine-d3.

Step 3: Synthesis of 3-Methylbut-2-ene-1-thiol-d9

The primary amine is converted to the thiol via a two-step, one-pot procedure involving a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Figure 4: Conversion of the amine to the thiol.

Materials:

-

3-Methyl-d6-but-2-en-1-amine-d3 (as the corresponding alcohol, prepared via hydrolysis of the amine or starting from a deuterated prenyl alcohol)

-

Triphenylphosphine (B44618) (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Thioacetic acid

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide solution (2 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Note: The direct conversion of primary amines to thiols can be complex. A more reliable route involves the conversion of the corresponding alcohol. For the purpose of this guide, we will assume the synthesis proceeds from the deuterated alcohol, which can be obtained from the amine via diazotization followed by hydrolysis, or synthesized via reduction of a deuterated prenyl ester.

-

Dissolve the deuterated prenyl alcohol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise over 30 minutes, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the crude thioacetate, add methanol and 2 M aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Extract the mixture with pentane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 3-Methylbut-2-ene-1-thiol-d9.

-

Purify by careful distillation under reduced pressure.

Quantitative Data

The following tables summarize the expected yields and isotopic purity for each step of the synthesis, based on literature values for analogous reactions.

Table 1: Reaction Yields

| Step | Reaction | Product | Typical Yield (%) |

| 1 | Horner-Wadsworth-Emmons | 3-Methyl-d6-but-2-enenitrile-d1 | 70-85 |

| 2 | Nitrile Reduction | 3-Methyl-d6-but-2-en-1-amine-d3 | 65-80 |

| 3 | Conversion to Thiol | 3-Methylbut-2-ene-1-thiol-d9 | 50-70 (two steps) |

Table 2: Isotopic Purity

| Compound | Labeled Positions | Expected Isotopic Purity (%) |

| Isobutyraldehyde-d7 | -CD(CD3)2 | >98 |

| 3-Methyl-d6-but-2-enenitrile-d1 | =CH-C(CD3)2 | >98 |

| 3-Methyl-d6-but-2-en-1-amine-d3 | -CD2-ND2 | >98 |

| 3-Methylbut-2-ene-1-thiol-d9 | -CD2-SH | >98 |

Characterization

The identity, purity, and isotopic enrichment of the synthesized compounds should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a significant reduction or absence of signals corresponding to the deuterated positions.

-

²H NMR can be used to confirm the presence and location of deuterium atoms.

-

¹³C NMR can also be used to confirm the structure of the final product.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the deuterated compounds and to determine the degree of isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak.

-

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Sodium hydride and lithium aluminum deuteride are highly reactive and pyrophoric; they should be handled with extreme care under an inert atmosphere.

-

3-Methylbut-2-ene-1-thiol has a very strong and unpleasant odor. All manipulations should be performed in a fume hood, and appropriate measures should be taken to neutralize any residual thiol.

This guide provides a comprehensive framework for the synthesis of deuterated 3-Methylbut-2-ene-1-thiol. The provided protocols are based on established chemical transformations and can be adapted and optimized by researchers to suit their specific laboratory conditions and requirements.

The Natural Occurrence of Prenylthiol in Food: A Technical Guide for Researchers

Abstract

Prenylthiol, scientifically known as 3-methyl-2-butene-1-thiol, is a highly potent volatile sulfur compound that significantly influences the sensory characteristics of various food products. Its presence is notable in beverages such as beer and wine, where it can contribute to desirable aroma profiles at low concentrations but is often associated with "light-struck" or "skunky" off-flavors.[1] This compound has also been identified as a key aroma component in coffee and certain cannabis cultivars. Understanding the natural occurrence, quantitative levels, and analytical methodologies for prenylthiol is crucial for quality control in the food and beverage industry and for researchers exploring its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of prenylthiol in food, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Introduction

Prenylthiol is a volatile thiol recognized for its extremely low odor threshold, making it a significant contributor to the aroma of various foods and beverages even at trace concentrations.[1] In sensory science, it is often described as having a "skunky" or "foxy" aroma. Its formation in beer due to light exposure is a well-documented phenomenon, resulting from the photochemical degradation of iso-α-acids derived from hops in the presence of sulfur compounds. Beyond beer, its presence has been confirmed in wine, coffee, and certain plants. This guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the natural occurrence of prenylthiol, methodologies for its quantification, and insights into its potential biological relevance.

Natural Occurrence and Quantitative Data

Prenylthiol has been identified in a limited but significant range of food products and plants. The concentration of this potent aroma compound is a critical factor in determining its impact on the final sensory profile of a product. The following table summarizes the available quantitative data for prenylthiol in various food matrices.

| Food/Beverage | Concentration Range | Method of Analysis | Reference(s) |

| Beer (Light-struck) | 0.1 - 1 µg/L | Gas Chromatography (GC) | [2] |

| Beer (Sensory Threshold) | 1 - 5 ng/L | Sensory Analysis, GC | |

| Beer (Light-struck, Sensory Threshold) | 2 - 7 ng/L | Not Specified | [3] |

| Wine (Prieto Picudo grapes) | Detected above odor threshold | GC-Olfactometry (GC-O) | [1] |

| Wine (Sensory Threshold) | 0.5 - 1.0 ng/L | Sensory Analysis | [1] |

| Roasted Coffee | Detected (quantification not specified) | Not Specified | [4] |

| Cannabis sativa | Identified as a primary odorant | Comprehensive 2D GC (GCxGC) | [1] |

Experimental Protocols for Analysis

The accurate quantification of prenylthiol in complex food matrices is challenging due to its high volatility, reactivity, and typically low concentrations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or a Sulfur Chemiluminescence Detector (SCD) are the most effective analytical techniques.

Analysis of Prenylthiol in Beer by HS-SPME-GC-MS

This protocol provides a representative method for the analysis of prenylthiol in beer.

3.1.1. Sample Preparation

-

Degassing: Degas beer samples by ultrasonication for 15 minutes in an ice bath to prevent foam formation and loss of volatile compounds.

-

Aliquoting: Transfer 10 mL of the degassed beer into a 20 mL headspace vial.

-

Salting out (optional but recommended): Add 3 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

Internal Standard: Add a suitable internal standard (e.g., deuterated prenylthiol or another thiol compound not expected in the sample) at a known concentration.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

3.1.2. HS-SPME Parameters

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility compound extraction.

-

Incubation/Equilibration: Incubate the vial at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the analytes between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 30 minutes with continued agitation.

3.1.3. GC-MS Parameters

-

Injector: Operate in splitless mode at a temperature of 250°C.

-

Desorption: Desorb the analytes from the SPME fiber in the injector for 5 minutes.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for prenylthiol (e.g., m/z 102, 87, 69). A full scan mode can be used for initial identification.

-

Analysis of Volatile Sulfur Compounds by GC-SCD

The Sulfur Chemiluminescence Detector (SCD) offers high selectivity and sensitivity for sulfur-containing compounds.[5]

3.2.1. Sample Introduction

Sample preparation and introduction can be performed as described for HS-SPME (Section 3.1.1 and 3.1.2) or using a direct liquid injection if the concentration of the analyte is sufficiently high.

3.2.2. GC-SCD Parameters

-

GC Conditions: The GC column and temperature program can be similar to those used for GC-MS analysis.

-

SCD Parameters:

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the analytical workflows for the determination of prenylthiol.

Putative Biological Signaling Pathway

While direct signaling pathways for prenylthiol have not been extensively studied, it is plausible that, as a thiol-containing compound, it participates in redox signaling. Dietary sulfur compounds have been shown to modulate key inflammatory and antioxidant pathways, such as the NF-κB and Nrf2 pathways.[7][8] The following diagram illustrates a putative mechanism.

Discussion of Putative Biological Activity

The biological effects of prenylthiol have not been directly investigated in detail. However, the broader class of dietary thiols and volatile sulfur compounds are known to possess significant biological activities, primarily centered around their antioxidant and anti-inflammatory properties.

5.1. Redox Signaling

Thiols are critical components of the cellular redox system, which is essential for maintaining cellular homeostasis.[9][10] Exogenous thiols from the diet, such as prenylthiol, can potentially interact with and modulate intracellular redox-sensitive signaling pathways.[9] These pathways are regulated by the oxidation and reduction of critical cysteine residues in proteins, which act as "redox switches".[11][12]

5.2. Modulation of NF-κB and Nrf2 Pathways

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[7] Dietary sulfur compounds have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[7] It is plausible that prenylthiol could contribute to such effects by modulating the redox state of components within this pathway.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and detoxifying enzymes. Many dietary organosulfur compounds are known to be potent activators of Nrf2. Prenylthiol, due to its chemical structure, may also act as an Nrf2 activator, thereby enhancing the cellular antioxidant defense system.[8]

Conclusion

Prenylthiol is a naturally occurring volatile sulfur compound with a significant impact on the aroma of beer, wine, and coffee. Its presence, even at ng/L concentrations, can dramatically alter the sensory perception of these products. The analysis of prenylthiol requires sensitive and selective analytical techniques such as HS-SPME-GC-MS and GC-SCD. While direct evidence for its biological activity is currently limited, its chemical nature as a thiol suggests potential roles in modulating redox-sensitive signaling pathways, such as the NF-κB and Nrf2 pathways, which are critical in inflammation and antioxidant defense. Further research is warranted to fully elucidate the quantitative occurrence of prenylthiol in a wider range of foods and to explore its specific biological effects and mechanisms of action. This knowledge will be invaluable for the food and beverage industry for quality control and for the pharmaceutical and nutraceutical sectors for the development of new therapeutic agents.

References

- 1. 3-Methyl-2-butene-1-thiol (Prenylthiol) [benchchem.com]

- 2. uat.taylorfrancis.com [uat.taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiol-Based Redox Switches and Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The "Skunky" Note: A Technical Guide to the Identification of 3-Methylbut-2-ene-1-thiol in Beer

An in-depth guide for researchers, scientists, and quality assurance professionals in the brewing industry on the formation, detection, and quantification of the light-struck flavor compound, 3-methylbut-2-ene-1-thiol.

Introduction: The Genesis of a Potent Off-Flavor

3-Methylbut-2-ene-1-thiol (MBT) is a highly potent volatile sulfur compound responsible for the undesirable "light-struck" or "skunky" aroma and flavor in beer.[1][2][3] This off-flavor can develop rapidly when beer is exposed to light, particularly in the blue part of the visible spectrum (350-500 nm).[2][4] The formation of MBT is a significant quality concern for brewers, especially for beers packaged in clear or green glass bottles which offer limited protection from light.[1][4] Understanding the mechanisms of its formation and the analytical methods for its detection is crucial for quality control and the development of strategies to prevent this critical flavor defect.

The sensory detection threshold for MBT is remarkably low, reported to be in the range of a few parts per trillion (ng/L).[5] This means that even minuscule amounts of this compound can have a significant negative impact on the sensory profile of the beer.

The Photochemical Pathway of 3-Methylbut-2-ene-1-thiol Formation

The formation of MBT in beer is a well-established photochemical reaction involving three key components: isohumulones derived from hops, riboflavin (B1680620) (vitamin B2) acting as a photosensitizer, and a source of sulfur, typically from sulfur-containing amino acids like cysteine.[2][6]

The process can be summarized in the following steps:

-

Photo-excitation of Riboflavin: Riboflavin absorbs energy from light, transitioning to an excited triplet state.

-

Hydrogen Abstraction: The excited riboflavin abstracts a hydrogen atom from an isohumulone (B191587) molecule, generating an isohumulone radical.

-

Cleavage of the Isohumulone Radical: The unstable isohumulone radical undergoes cleavage of its isohexenoyl side chain, leading to the formation of a 3-methylbut-2-enyl radical.

-

Formation of a Sulfhydryl Radical: Concurrently, the excited riboflavin can also react with sulfur-containing compounds, such as cysteine, to produce a sulfhydryl radical (•SH).

-

Radical Recombination: The 3-methylbut-2-enyl radical then combines with the sulfhydryl radical to form 3-methylbut-2-ene-1-thiol.

References

- 1. researchgate.net [researchgate.net]

- 2. uat.taylorfrancis.com [uat.taylorfrancis.com]

- 3. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agraria.com.br [agraria.com.br]

- 5. Photooxidative degradation of beer bittering principles: a key step on the route to lightstruck flavor formation in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Aromatic Power of Volatile Thiols

An In-depth Technical Guide on the Role of Varietal Thiols in Wine Aroma

The characteristic aroma of many wines, particularly the tropical and citrus notes of Sauvignon Blanc, is largely defined by a class of potent sulfur-containing compounds known as volatile thiols, or more specifically, polyfunctional thiols.[1][2][3] These compounds are present at extremely low concentrations, often in the nanograms per liter (ng/L) range, yet they possess remarkably low odor detection thresholds, making them key contributors to the wine's sensory profile.[4] While the term "prenylthiol" is not commonly used in oenology, the molecular structures of some of these key thiols, such as 4-methyl-4-sulfanylpentan-2-one, feature branched carbon chains reminiscent of prenyl groups.

This guide provides a comprehensive overview of the principal volatile thiols found in wine, their formation pathways, sensory characteristics, and the analytical methodologies used for their quantification. The primary compounds of focus are:

-

3-Sulfanylhexan-1-ol (3SH or 3MH): Associated with aromas of grapefruit, passion fruit, and guava.[1][4]

-

3-Sulfanylhexyl acetate (B1210297) (3SHA or 3MHA): Contributes notes of passion fruit and boxwood.[1][4]

-

4-Methyl-4-sulfanylpentan-2-one (4MSP or 4MMP): Known for its boxwood or blackcurrant bud aroma. At high concentrations, it can be perceived as "cat urine".[1]

These compounds are not typically found in their free, aromatic form in the grape but are released from non-volatile precursors during the fermentation process.[2][5] Understanding the chemistry and biochemistry of these molecules is crucial for grape growers and winemakers aiming to modulate the aromatic expression of their wines.

Formation Pathway of Volatile Thiols

Volatile thiols are released during alcoholic fermentation from odorless, non-volatile precursors present in the grape must.[6] These precursors are primarily amino acid conjugates, specifically S-cysteine and S-glutathione conjugates, which are formed in the grape berry.[5] The proposed pathway involves the conjugation of cysteine or glutathione (B108866) to an unsaturated fatty acid derivative, such as (E)-2-hexenal, which is a common C6 compound formed in grapes.[5][7]

During fermentation, yeast enzymes, particularly those with β-lyase activity, cleave the C-S bond in these precursors, releasing the free, odorous thiol into the wine.[5][8] The efficiency of this conversion is highly dependent on the yeast strain, fermentation conditions, and the initial concentration of the precursors in the must.[2][9]

Quantitative and Sensory Data

The profound impact of volatile thiols on wine aroma is underscored by their extremely low perception thresholds. The concentration of these compounds can vary significantly depending on the grape variety, viticultural practices, and winemaking techniques. Sauvignon Blanc is particularly known for its high potential to produce these thiols.[3]

| Compound Name | Abbreviation | Aroma Descriptors | Odor Detection Threshold (ng/L) | Typical Concentration in Sauvignon Blanc (ng/L) |

| 4-Methyl-4-sulfanylpentan-2-one | 4MSP / 4MMP | Boxwood, Blackcurrant, Broom, Cat urine (at high conc.) | 0.8[1] | 5 - 40 |

| 3-Sulfanylhexyl acetate | 3SHA / 3MHA | Passion fruit, Grapefruit, Box tree | 4[1] | 10 - 2,000 |

| 3-Sulfanylhexan-1-ol | 3SH / 3MH | Grapefruit, Passion fruit, Guava | 60[1] | 100 - 5,000+ |

Note: Odor thresholds and concentrations are approximate and can vary based on the wine matrix and the specific study.

Experimental Protocols for Thiol Analysis

The analysis of volatile thiols in wine is analytically challenging due to their low concentrations, high reactivity, and the complexity of the wine matrix.[4] Most methods require a selective extraction and derivatization step prior to chromatographic analysis. A widely cited protocol involves the use of an organomercuric compound, p-hydroxymercuribenzoate (B1229956) (p-HMB), to selectively bind the thiols.

Key Experimental Steps:

-

Extraction: Volatile compounds, including thiols, are first extracted from the wine sample (typically 500 mL) using an organic solvent like dichloromethane.[10]

-

Selective Binding: The organic extract is then treated with an aqueous solution of p-HMB. The thiols selectively react with p-HMB to form a non-volatile complex.[10]

-

Purification: The thiol-p-HMB complexes are isolated and purified using an anion-exchange solid-phase extraction (SPE) column. This step removes interfering matrix components.[10]

-

Release of Thiols: The purified complexes are treated with an excess of a reducing agent, typically L-cysteine, which displaces the volatile thiols from the p-HMB.[10]

-

Final Extraction & Concentration: The released free thiols are re-extracted into a small volume of dichloromethane.

-

Analysis: The final concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

Alternative methods utilize different derivatizing agents such as pentafluorobenzyl bromide (PFBBr) or ethyl propiolate, followed by analysis via GC-MS or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][12][13]

References

- 1. air.unimi.it [air.unimi.it]

- 2. The Science of Thiols in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 3. Wines & Vines - Grape-Derived Fruity Volatile Thiols [winebusinessanalytics.com]

- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine | MDPI [mdpi.com]

- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 6. ives-openscience.eu [ives-openscience.eu]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Comparing protocols for thiol production in Sauvignon Blanc (Scottlabs) (2018) | Winemakers Research Exchange [winemakersresearchexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of 3-Methylbut-2-ene-1-thiol in the Cannabis Terpene Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in analytical chemistry have identified 3-methylbut-2-ene-1-thiol, a prenylated volatile sulfur compound (VSC), as a key contributor to the characteristic "skunky" aroma of certain cannabis cultivars. This technical guide provides a comprehensive overview of 3-methylbut-2-ene-1-thiol, also known as prenylthiol or 3-MBT, moving beyond the traditional focus on terpenes to elucidate the role of this potent thiol in the cannabis aroma profile. This document details its chemical properties, quantitative occurrence in various cannabis strains, and the analytical methodologies for its detection and quantification. Furthermore, a putative signaling pathway for its olfactory perception is presented, alongside a discussion on the current understanding of its physiological implications, providing a valuable resource for researchers and professionals in the field of cannabis science and drug development.

Introduction

The aromatic profile of Cannabis sativa L. is a complex mixture of hundreds of volatile organic compounds. For decades, research has primarily focused on terpenes as the main drivers of cannabis's distinct aromas. However, recent studies have revealed that the quintessential "skunky" note is not attributed to terpenes but to a class of volatile sulfur compounds (VSCs). Among these, 3-methylbut-2-ene-1-thiol (3-MBT) has been identified as a primary odorant responsible for this characteristic scent.[1][2] This discovery has significant implications for understanding cannabis aroma, classifying cultivars, and exploring the plant's potential therapeutic properties. This guide serves as a technical resource, consolidating the current knowledge on 3-MBT in cannabis.

Chemical and Physical Properties

3-Methylbut-2-ene-1-thiol is a volatile thiol with the chemical formula C₅H₁₀S.[3] Its potent aroma is detectable by the human nose at exceptionally low concentrations. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of 3-Methylbut-2-ene-1-thiol

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylbut-2-ene-1-thiol | [1] |

| Synonyms | Prenylthiol, Prenyl mercaptan, 3-MBT | [1] |

| CAS Number | 5287-45-6 | [1] |

| Molecular Formula | C₅H₁₀S | [3] |

| Molecular Weight | 102.2 g/mol | [1] |

| Boiling Point | 128-135 °C at 760 mmHg | [3] |

| Appearance | Clear colourless to yellow liquid | [3] |

| Odor | Strong, skunky, coffee-like, cannabis-like | [1] |

| Solubility | Insoluble in water; soluble in ethanol, triacetin, and heptane | [3] |

Quantitative Analysis in Cannabis Cultivars

The concentration of 3-MBT varies significantly among different cannabis cultivars, which explains the diversity in their aroma profiles. The groundbreaking work by Oswald et al. (2021) provided the first quantitative data for a range of VSCs, including 3-MBT (referred to as VSC3 in the study), in various cannabis flowers. Table 2 summarizes the concentrations of 3-MBT and other key prenylated VSCs in thirteen cannabis cultivars.

Table 2: Concentration of Prenylated Volatile Sulfur Compounds (VSCs) in Various Cannabis Cultivars

| Cultivar | VSC3 (3-methyl-2-butene-1-thiol) (ng/g) | VSC4 (3-methyl-2-butenyl acetate) (ng/g) | VSC5 (S-prenyl thioacetate) (ng/g) | VSC6 (3-methyl-2-butenyl isovalerate) (ng/g) | VSC7 (bis(3-methyl-2-butenyl) disulfide) (ng/g) | Total VSCs (ng/g) | Olfactory Score (0-10) |

| C1 (Bacio Gelato) | 2.5 ± 0.4 | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 5.2 | 9.8 |

| C2 (Black Jack) | 1.9 ± 0.3 | 0.6 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 3.9 | 8.5 |

| C3 (GMO Cookies) | 1.7 ± 0.3 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 3.4 | 9.2 |

| C4 (OG Kush) | 1.5 ± 0.2 | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 3.0 | 8.8 |

| C5 (E-85) | 1.3 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 2.5 | 8.1 |

| C6 (Gelato 41) | 1.1 ± 0.2 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 2.1 | 7.9 |

| C7 (Garlotti) | 0.9 ± 0.1 | 0.3 ± 0.0 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 1.9 | 7.5 |

| C8 (GG4) | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 1.5 | 7.2 |

| C9 (Runtz) | 0.7 ± 0.1 | 0.2 ± 0.0 | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 1.4 | 6.8 |

| C10 (Super Lemon Haze) | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 | 0.8 | 5.5 |

| C11 (Durban Poison) | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 | 0.0 | 0.5 | 4.2 |

| C12 (Jack Herer) | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 | 0.0 | 0.4 | 3.8 |

| C13 (Pineapple Express) | 0.1 ± 0.0 | 0.0 | 0.1 ± 0.0 | 0.0 | 0.0 | 0.2 | 2.5 |

Data adapted from Oswald et al., ACS Omega, 2021.

Experimental Protocols

The identification and quantification of the highly volatile and low-concentration 3-MBT in a complex matrix like cannabis requires sophisticated analytical techniques. The following protocol is based on the methodology described by Oswald et al. (2021).

Sample Preparation (Headspace Analysis)

-

Flower Samples:

-

Place approximately 100 mg of fresh cannabis flower into a 20 mL headspace vial.

-

Immediately cap and crimp the vial to prevent the loss of volatile compounds.

-

Incubate the vial at 40 °C for 20 minutes to allow volatile compounds to partition into the headspace.

-

-

Extract Samples:

-

Place approximately 80 mg of cannabis extract directly into a 20 mL headspace vial.

-

Immediately cap and crimp the vial.

-

Incubate under the same conditions as the flower samples.

-

Analytical Instrumentation and Conditions

The analysis is performed using a comprehensive two-dimensional gas chromatography (GC×GC) system coupled with a sulfur chemiluminescence detector (SCD), a time-of-flight mass spectrometer (TOF-MS), and a flame ionization detector (FID).

Table 3: GC×GC-SCD/TOF-MS/FID Parameters

| Parameter | Setting |

| System | Agilent 7890B GC with an INSIGHT flow modulator (SepSolve Analytical) |

| First Dimension (1D) Column | 30 m × 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Second Dimension (2D) Column | 2 m × 0.1 mm ID, 0.1 µm film thickness (e.g., SolGel-Wax) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial: 40 °C, hold for 1 min; Ramp: 5 °C/min to 280 °C, hold for 5 min |

| Modulation Period | 7.2 s |

| SCD Detector | Temperature: 800 °C |

| TOF-MS Detector | Mass Range: 40-400 amu; Acquisition Rate: 100 spectra/s |

| FID Detector | Temperature: 300 °C |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the analysis of 3-MBT in cannabis samples.

Putative Olfactory Signaling Pathway

The perception of 3-MBT's aroma is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. While the specific ORs that bind to 3-MBT have not yet been identified, the general signal transduction pathway for olfaction is well-established. The following diagram illustrates the putative signaling cascade initiated by 3-MBT.

Physiological Effects and Signaling

Olfactory Perception

The primary physiological effect of 3-MBT is its potent contribution to the aroma of cannabis. As a volatile compound, it enters the nasal cavity during inhalation and binds to specific G-protein coupled olfactory receptors on the surface of olfactory sensory neurons. This binding event triggers a downstream signaling cascade, as depicted in Figure 2, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of a "skunky" odor. The extremely low odor threshold of thiols like 3-MBT means that even trace amounts can have a significant impact on the overall aroma profile.

Other Potential Physiological Effects

Currently, there is a lack of direct research on the pharmacological and physiological effects of 3-methylbut-2-ene-1-thiol in humans beyond its role as an odorant. However, some researchers have noted the structural similarity between prenylated VSCs found in cannabis and the allyl sulfur compounds present in garlic (Allium sativum).[2] Compounds in garlic are known for their potential health benefits, including cardiovascular and anti-cancer properties. This has led to speculation that the VSCs in cannabis, including 3-MBT, may also possess therapeutic potential.[2] It is crucial to emphasize that this is a hypothesis, and further research, including in vitro and in vivo studies, is required to investigate the biological activity of 3-MBT and its potential interactions with physiological pathways.

Conclusion and Future Directions

The identification of 3-methylbut-2-ene-1-thiol as a key contributor to the "skunky" aroma of cannabis represents a significant advancement in our understanding of the plant's complex chemical profile. This technical guide has summarized the current knowledge on its chemical properties, quantitative occurrence, and analytical methodologies. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in the field.

Future research should focus on several key areas:

-

Identification of specific olfactory receptors that bind to 3-MBT to better understand the mechanism of its potent aroma.

-

Investigation into the biosynthetic pathway of 3-MBT in the cannabis plant to understand the genetic and environmental factors that influence its production.

-

In-depth pharmacological studies to determine if the structural similarity of 3-MBT to bioactive compounds in garlic translates to any therapeutic effects.

-

Sensory studies to explore the synergistic or antagonistic effects of 3-MBT with terpenes and other volatile compounds on the overall cannabis aroma and consumer preference.